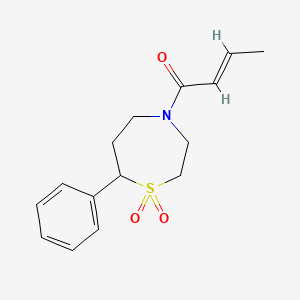
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a useful research compound. Its molecular formula is C15H19NO3S and its molecular weight is 293.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
(E)-1-(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one is a complex organic compound notable for its structural features, including a thiazepane ring. This compound has attracted attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of this compound, including synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound's structure is characterized by the presence of a thiazepane ring and an enone moiety. The synthesis typically involves multi-step organic reactions, including:
- Formation of the Thiazepane Ring : Achieved through cyclization of appropriate precursors.
- Introduction of the Enone Moiety : Often accomplished via aldol condensation reactions.
The molecular formula for this compound is C13H13N2O3S, with a molecular weight of approximately 281.37 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazepane derivatives. For instance, compounds similar to this compound have demonstrated significant inhibitory effects on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | A431 (skin cancer) | 5.0 | Induction of apoptosis |
| Compound B | A549 (lung cancer) | 3.5 | Cell cycle arrest |
| Compound C | H1299 (lung cancer) | 4.0 | Inhibition of migration |
These findings suggest that the compound may act by inducing apoptosis and inhibiting cell proliferation through various pathways, including the modulation of reactive oxygen species (ROS) production and cytokine activity.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown potential anti-inflammatory effects. Research indicates that similar compounds can reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha in cell cultures.
The mechanism of action for this compound involves interactions with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer progression.
- Receptor Modulation : It could interact with receptors that mediate inflammatory responses.
Further studies are required to elucidate the exact pathways involved and to identify specific molecular targets.
Case Studies
Several case studies have investigated the biological activity of thiazepane derivatives:
Study 1: Anticancer Efficacy
A study published in Frontiers in Chemistry assessed a series of thiazepane-based compounds for their anticancer activity. The results indicated that these compounds could significantly inhibit tumor growth in vitro and in vivo models compared to standard treatments .
Study 2: Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory properties of thiazepane derivatives. The study found that these compounds effectively reduced inflammation markers in animal models .
Propiedades
IUPAC Name |
(E)-1-(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3S/c1-2-6-15(17)16-10-9-14(20(18,19)12-11-16)13-7-4-3-5-8-13/h2-8,14H,9-12H2,1H3/b6-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVJAZCRBOFEUAB-QHHAFSJGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(S(=O)(=O)CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













